molecular formula C12H13N3 B2847702 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile CAS No. 105910-18-7

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile

Cat. No. B2847702
CAS RN: 105910-18-7
M. Wt: 199.257
InChI Key: HBQFMIIRIKMRPI-UHFFFAOYSA-N
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Description

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile, also known as DIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DIA is a nitrile derivative of tryptamine, which is a naturally occurring compound found in various plants and animals.

Scientific Research Applications

Anticancer Activity

A study explored the synthesis of novel 2,4-diamino-1,3,5-triazine derivatives incorporating the dimethylamino group, showing significant anticancer activity against melanoma cell lines. This indicates potential applications of related compounds in developing new anticancer agents (Sa̧czewski et al., 2006).

Basicity and Solvent Effects

Research on the basicity of nucleophilic carbenes in different solvents, including acetonitrile, provides insights into the chemical behavior of dimethylamino derivatives. This is crucial for understanding their reactivity and designing reactions involving such compounds (Magill et al., 2004).

Photochromic Applications

A study on gated photochromic systems demonstrated that dimethylamino groups could be utilized in photochromic diarylethenes activated by visible light. This application is particularly relevant in developing materials for optical storage and switches (Mahvidi et al., 2016).

Chemical Synthesis

The reactivity of 4,6-dimethoxyindoles with nitric acid in acetonitrile, leading to nitration and oxidative dimerization, showcases the compound's role in facilitating diverse chemical transformations. Such processes are vital for synthesizing novel organic compounds with potential applications in various fields (Keawin et al., 2005).

Macromonomer Synthesis

Another application includes the synthesis of a new macromonomer from 2-(dimethylamino)ethyl methacrylate, highlighting the compound's utility in polymer science for creating novel macromolecular structures. Such advancements contribute to the development of new materials with tailored properties (Boyer et al., 2004).

properties

IUPAC Name

2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQFMIIRIKMRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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